molecular formula C19H23N3O3S B6543315 2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide CAS No. 1040673-08-2

2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide

Cat. No. B6543315
CAS RN: 1040673-08-2
M. Wt: 373.5 g/mol
InChI Key: YQLSWLXEIKEAOJ-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide” is a complex organic molecule. It contains a thiophene group, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide” is complex due to the presence of multiple functional groups. The molecule contains a thiophene group, a propanamide group, and an acetamido group .


Chemical Reactions Analysis

Thiophene derivatives, including “2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide”, can undergo a variety of chemical reactions. These reactions often involve the thiophene ring and can lead to a wide range of products .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives, which are part of the compound’s structure, have a prominent role in the advancement of organic semiconductors . This could potentially be applied in the development of more efficient and environmentally friendly electronic devices.

Organic Field-Effect Transistors (OFETs)

The compound could be used in the fabrication of OFETs . These transistors are crucial in the development of flexible electronics, which have a wide range of applications from flexible displays to wearable sensors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of OLEDs . This suggests that the compound could potentially be used in the production of high-efficiency, low-energy lighting and displays.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This could mean that the compound might be used to protect metals and other materials from corrosion, extending their lifespan and reliability.

Biological Research

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound could potentially be used in the development of new drugs or therapies.

ELISA Kits

The compound, known as F5226-0169, is used in a 96-well enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Human AMH / Anti-Mullerian Hormone in samples of Cell Culture Supernatants, Cell Lysates, Plasma, Serum, and Tissue Homogenates . This suggests that the compound could be used in biological and medical research, particularly in hormone studies.

Future Directions

The future directions for research on “2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by thiophene derivatives, these compounds could be of interest in the development of new drugs .

Mechanism of Action

Target of Action

The primary targets of the compound, also known as “F5226-0169” or “VU0637809-1”, are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures. Without specific experimental data, it’s challenging to identify the exact targets .

Mode of Action

Given its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to definitively state which biochemical pathways it affects. Based on its structure, it’s possible that it could influence pathways involving proteins or enzymes that interact with similar structures .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the nature of the compound’s interaction with its targets and the role of these targets in cellular processes .

properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-13(2)18(24)22-15-7-5-14(6-8-15)19(25)21-10-9-20-17(23)12-16-4-3-11-26-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,23)(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLSWLXEIKEAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutyramido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide

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